1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-1-(4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBVYGJTGJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557330 | |
| Record name | 1-Methoxy-1-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21165-40-2 | |
| Record name | 1-Methoxy-1-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one, also known as a derivative of the diarylheptanoid family, exhibits various biological activities that have garnered attention in medicinal chemistry. This compound has been investigated for its potential therapeutic effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features two methoxy groups attached to a propanone framework, contributing to its unique biological activity.
1. Antioxidant Activity
Research indicates that diarylheptanoids, including derivatives like this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases. A study highlighted the ability of similar compounds to reduce oxidative damage in cellular models, suggesting a protective role against oxidative stress-related pathologies .
2. Anti-inflammatory Effects
The compound has shown promise in mediating anti-inflammatory responses. In vitro studies demonstrated that it inhibits nitric oxide production in macrophages, which is crucial for inflammatory signaling pathways. This effect positions it as a potential candidate for treating inflammatory diseases .
3. Anticancer Potential
Several studies have explored the anticancer properties of methoxy-substituted phenyl compounds. For instance, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer and melanoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A case study focusing on the cytotoxic effects of methoxy-substituted phenyl compounds revealed that this compound exhibited significant activity against MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The compound's IC50 values were comparable to those of established chemotherapeutics such as cisplatin, indicating its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
In another study, the anti-inflammatory effects of related diarylheptanoids were assessed using an animal model of arthritis. The administration of these compounds led to a marked reduction in inflammatory markers and improved joint function, showcasing their therapeutic potential for inflammatory conditions .
Research Findings Summary
Scientific Research Applications
Chemistry
In the field of chemistry, 1-methoxy-1-(4-methoxy-phenyl)-propan-2-one serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Key Reactions :
- Oxidation : Can be oxidized to form imines or nitriles.
- Reduction : Capable of being reduced to yield corresponding alcohols.
- Substitution Reactions : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Biology
Biologically, this compound has been studied for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its structural similarity to amphetamines indicates possible stimulant effects that may influence dopamine and serotonin pathways.
Biological Activities :
- Neurotransmitter Interaction : Investigated for its effects on neurotransmitter systems.
- Antimicrobial Activity : Derivatives of this compound have shown antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
Study 1: Antichlamydial Activity
A study examined the antichlamydial activity of synthesized derivatives of this compound. The results indicated selective inhibition against Chlamydia species while maintaining low toxicity towards human cells, highlighting its potential in treating infections caused by intracellular pathogens.
Study 2: Antibacterial Properties
Another comprehensive study focused on the antibacterial properties of related compounds. The findings revealed significant antibacterial activity across various bacterial strains, supporting the therapeutic potential of this compound in developing new antimicrobial agents.
Summary Table of Research Findings
| Study | Activity | Target Organisms | Key Findings |
|---|---|---|---|
| Study 1 | Antichlamydial | Chlamydia | Selective inhibition with low toxicity |
| Study 2 | Antibacterial | S. aureus, E. coli | MIC values between 0.0039 - 0.025 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
